molecular formula C6H11NO B13556098 3-(Prop-2-yn-1-yloxy)propan-1-amine

3-(Prop-2-yn-1-yloxy)propan-1-amine

Cat. No.: B13556098
M. Wt: 113.16 g/mol
InChI Key: LISPQCAYQQEBAS-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yloxy)propan-1-amine is an organic compound with the molecular formula C6H11NO. It is characterized by the presence of a propynyl group attached to a propanamine backbone via an ether linkage. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yloxy)propan-1-amine typically involves the reaction of propargyl alcohol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of propargyl alcohol is replaced by the amine group of 3-chloropropan-1-amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yloxy)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) and various alkyl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated amines.

Scientific Research Applications

3-(Prop-2-yn-1-yloxy)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Prop-2-yn-1-yloxy)propan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-2-yn-1-yloxy)propan-1-amine is unique due to its specific combination of a propynyl group and a propanamine backbone. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-prop-2-ynoxypropan-1-amine

InChI

InChI=1S/C6H11NO/c1-2-5-8-6-3-4-7/h1H,3-7H2

InChI Key

LISPQCAYQQEBAS-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCCN

Origin of Product

United States

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